AChE/BuChE/MAO-B-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
6-[2-(azepan-1-yl)ethoxy]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H23NO3/c19-16-7-11-21-17-6-5-14(13-15(16)17)20-12-10-18-8-3-1-2-4-9-18/h5-6,13H,1-4,7-12H2 |
InChI Key |
KZJOEKCJUWZUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC3=C(C=C2)OCCC3=O |
Origin of Product |
United States |
Rationale for Multi Target Approaches in Complex Neuropathologies
Neurodegenerative diseases such as Alzheimer's disease present a formidable challenge to therapeutic development due to their multifactorial nature. csic.es The conventional "one-molecule-one-target" strategy has shown limited efficacy, as targeting a single pathological pathway often fails to address the complex cascade of events that drive disease progression. plos.orgnih.gov This has led to the rational design of single chemical compounds, termed multi-target-directed ligands (MTDLs), that can interact with multiple therapeutic targets simultaneously. plos.org This approach offers the potential for superior therapeutic efficacy and a better side-effect profile compared to administering a cocktail of different drugs. researchgate.net
Overview of Acetylcholinesterase, Butyrylcholinesterase, and Monoamine Oxidase B in Neurodegeneration
Three enzymes have been identified as crucial targets in the context of neurodegeneration: Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Monoamine Oxidase B (MAO-B).
Acetylcholinesterase (AChE): This is a key enzyme in the cholinergic system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com In Alzheimer's disease, a deficit in cholinergic neurotransmission contributes to cognitive and behavioral dysfunctions. plos.org Therefore, inhibiting AChE is a primary strategy to enhance acetylcholine levels and alleviate symptoms. plos.org
Butyrylcholinesterase (BuChE): Closely related to AChE, BuChE also hydrolyzes acetylcholine and acts as a co-regulator of cholinergic neurotransmission. plos.org Research indicates that as Alzheimer's disease progresses, BuChE activity increases in the most affected brain regions, suggesting that dual inhibition of both AChE and BuChE could be a more effective management strategy. plos.org
Monoamine Oxidase B (MAO-B): This enzyme is involved in the catabolism of monoamine neurotransmitters. plos.org MAO-B activity is known to increase with age and is particularly elevated in the brains of Alzheimer's patients, contributing to oxidative stress and neuroinflammation. plos.orgdovepress.com Inhibition of MAO-B is therefore considered beneficial for its potential neuroprotective effects. nih.gov
Evolution of Multi Target Directed Ligands: a Case for Ache/buche/mao B Inhibition
Principles of Rational Design for Multi-Target Inhibition
The design of MTDLs for AD is rooted in its multifactorial nature, where disease progression involves several interconnected biological targets. nih.govnih.govresearchgate.net Key pathological events include the decline of the neurotransmitter acetylcholine (B1216132), the aggregation of amyloid-β (Aβ) peptides, and oxidative stress. nih.gov The cholinergic deficit is addressed by inhibiting AChE and BuChE, the enzymes responsible for acetylcholine breakdown. rsc.org Simultaneously, MAO-B activity is often elevated in the brains of AD patients, contributing to increased oxidative stress and neurodegeneration. nih.gov Therefore, inhibiting MAO-B is considered beneficial. nih.gov
The fundamental principle of rational design for these multi-target agents is to create a single molecule capable of interacting with the distinct binding sites of AChE, BuChE, and MAO-B. nih.gov This strategy aims to overcome the limitations of "one-molecule-one-target" therapies, which may not be sufficient for complex diseases. nih.govnih.gov The design process often involves computational strategies, such as pharmacophore modeling and molecular docking, to predict how a candidate molecule will bind to each target enzyme. researchgate.netresearchgate.net This allows for the optimization of inhibitory activity and selectivity before synthesis. researchgate.net
Molecular Hybridization and Linker-Based Strategies
A primary strategy in the creation of MTDLs is molecular hybridization. This involves combining two or more distinct pharmacophoric units, each known to have activity against a specific target, into a single hybrid molecule. rsc.orgheraldopenaccess.ussemanticscholar.org These pharmacophores are typically joined using one of three approaches:
Linkage Approach: The individual pharmacophores are connected by a flexible or rigid linker. rsc.org The nature, length, and flexibility of this linker are critical, as they significantly influence the molecule's ability to adopt the correct conformation to bind effectively to multiple targets. nih.govnih.gov For example, studies on tacrine-coumarin hybrids showed that the length of the linker affected inhibitory activity, with a three-carbon chain proving more effective for AChE inhibition than a two-carbon chain. nih.gov
Fusion Approach: Two or more scaffolds are directly joined without a linker. rsc.org
Incorporation Approach: Functional components are merged while preserving the essential structural features required for biological activity. rsc.org
A prominent example is the hybridization of a donepezil (B133215) fragment (an AChE inhibitor) with a moiety from an MAO-B inhibitor like PF9601N or rasagiline. nih.govcsic.esacs.org The resulting hybrid is designed so that the different parts of the molecule can interact with the catalytic and peripheral anionic sites (CAS and PAS) of AChE, while another part binds to the active site of MAO-B. nih.gov
Key Pharmacophoric Elements for AChE, BuChE, and MAO-B Targeting
Pharmacophore models identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.
For Acetylcholinesterase (AChE) Inhibition: The active site of AChE features a narrow gorge containing the CAS at the bottom and a PAS at the entrance. frontiersin.org Effective inhibitors often interact with both sites. Key pharmacophoric features include:
Aromatic Rings: These engage in π-π stacking or cation-π interactions with aromatic residues in the active site, such as Tryptophan (Trp86) and Tyrosine (Tyr337). frontiersin.org
Hydrogen Bond Acceptors (HBA) and Donors (HBD): These features are crucial for anchoring the ligand within the active site. nih.govresearchgate.net
Hydrophobic Groups: These elements fit into hydrophobic pockets within the enzyme's gorge. nih.govresearchgate.net A common pharmacophore model for AChE inhibitors consists of features like two hydrogen bond acceptors, two aromatic rings, and one hydrophobic feature. mdpi.com Carbamates, for instance, are known to act as pseudo-irreversible AChE inhibitors by carbamylating a key serine residue in the CAS. tandfonline.com
For Butyrylcholinesterase (BuChE) Inhibition: BuChE shares significant sequence homology with AChE but has a larger and more flexible active site gorge due to differences in key amino acid residues. heraldopenaccess.usmdpi.com This allows it to accommodate bulkier substrates and inhibitors. Ligand-based pharmacophore modeling has identified important chemical features for BuChE inhibitors. nih.govresearchgate.net A validated pharmacophore model for BuChE inhibitors identified two hydrogen bond acceptors, a hydrophobic feature, and a ring aromatic feature as being important for activity. nih.gov
For Monoamine Oxidase B (MAO-B) Inhibition: The design of selective MAO-B inhibitors often relies on exploiting the differences between its active site and that of the MAO-A isoform. Key pharmacophoric elements for MAO-B inhibition include:
Aromatic or Heterocyclic Structures: These are vital components of many MAO-B inhibitors. nih.gov The quinolin-2-one scaffold, for example, plays a key role in selectivity towards MAO-B. mdpi.com
Hydrogen Bond Acceptors and Donors: These interact with residues in the active site. researchgate.net
Hydrophobic Features: These contribute to binding within the enzyme's cavity. mdpi.com
Propargylamine (B41283) Moiety: This group is a well-known feature of irreversible MAO-B inhibitors like selegiline (B1681611) and rasagiline, forming a covalent bond with the FAD cofactor of the enzyme. acs.org Docking studies have revealed crucial interactions with amino acid residues such as TYR:435, TYR:326, and CYS:172, which are responsible for MAO-B activity. mdpi.com
Synthetic Methodologies for Multi-Targeted Cholinesterase and Monoamine Oxidase B Inhibitors
The synthesis of MTDLs targeting ChEs and MAO-B involves multi-step chemical reactions to assemble the final hybrid molecules. The choice of synthetic route depends heavily on the core scaffolds being hybridized, such as coumarin (B35378), tacrine (B349632), or indole (B1671886).
Coumarin-Based Inhibitors: Coumarin derivatives are a versatile starting point due to their inherent, albeit often modest, inhibitory activity against both ChEs and MAO enzymes. researchgate.netnih.gov Synthetic strategies frequently involve:
Linking Moieties: A common approach is to link a coumarin scaffold to another pharmacophore, such as a pyridine (B92270) derivative or a benzylamine (B48309) group, via a flexible aliphatic chain. nih.govfrontiersin.org
Click Chemistry: The cycloaddition click reaction has been used to synthesize coumarin-lipoic acid conjugates. nih.gov
Structural Modification: The inhibitory profile can be fine-tuned by modifying substituents on the coumarin ring. For example, attaching a phenylethyl moiety at the 7-position can enhance interactions with AChE's binding sites, while a propargylamine group at the 3-position can confer potent MAO-B selectivity. nih.gov
Tacrine-Based Inhibitors: Tacrine is a potent AChE inhibitor and a popular scaffold for MTDL design. nih.gov
Friedländer Condensation: This is a classic method for synthesizing the core tacrine structure, often by reacting an amino-carbonitrile with a cyclic ketone like cyclohexanone. researchgate.net
Hybridization: Tacrine is frequently hybridized with other active fragments. For instance, tacrine-cinnamic acid hybrids have been synthesized to create multi-target inhibitors. rsc.org Tacrine has also been linked to phenothiazine, a pharmacophore known to inhibit tau protein aggregation. researchgate.net
Indole-Based Inhibitors: The indole nucleus is present in many biologically active compounds and serves as a valuable scaffold for MTDLs. tandfonline.comnih.gov
Multi-step Synthesis: The synthesis of indole-based MTDLs often involves complex, multi-step routes. For example, novel stilbene (B7821643) mimics can be synthesized via the Perkin reaction by condensing a 3-indole carboxaldehyde derivative with a phenylacetic acid derivative. nih.gov Chalcone (B49325) derivatives can also be prepared from indole-based starting materials. nih.gov
Scaffold Decoration: The indole ring can be selected to enhance interactions with tryptophan residues within the AChE active site. acs.org Various arylidine derivatives of thiazolopyrimidine containing an indole ring have been synthesized and shown to inhibit both cholinesterases and monoamine oxidases. acs.org
The following table summarizes the inhibitory activities of several representative multi-target compounds developed through these strategies.
| Compound ID | Scaffold | Target(s) | IC₅₀ (µM) | Reference |
| 1c | Pyrimidinylthiourea | hAChE | 0.032 | nih.gov |
| hMAO-B | 2.117 | nih.gov | ||
| 3f | Coumarin-Pyridine | eeAChE | 0.002 | frontiersin.org |
| eqBuChE | 0.024 | frontiersin.org | ||
| 5c | Tacrine-Chromene | hAChE | 0.44 | acs.org |
| hBuChE | 0.08 | acs.org | ||
| 5b | Indole | hAChE | 0.019 (nM) | tandfonline.com |
| hBuChE | 0.011 (nM) | tandfonline.com | ||
| 3e | Phthalimide | AChE | 0.24 | acs.org |
| BChE | 6.29 | acs.org | ||
| 3f | Phthalimide | MAO-B | 0.09 | acs.org |
| 16 | Homoisoflavonoid | hAChE | 0.094 | nih.gov |
| hMAO-B | 0.015 | nih.gov |
hAChE: human Acetylcholinesterase; eeAChE: Electrophorus electricus Acetylcholinesterase; hMAO-B: human Monoamine Oxidase B; hBuChE: human Butyrylcholinesterase; eqBuChE: equine Butyrylcholinesterase.
Enzymatic Inhibition Kinetics and Potency
The effectiveness of an inhibitor is quantitatively described by its inhibition constants (IC50 and Ki) and the nature of its interaction with the enzyme (reversibility and type of inhibition). These parameters are crucial for understanding the compound's potency and its mechanism of action at a molecular level.
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) is a more specific measure that reflects the binding affinity of the inhibitor to the enzyme.
Different studies have reported varying IC50 values for this compound, which can be attributed to the use of different enzyme sources (e.g., human, equine) and assay conditions. One study reported IC50 values of 4.8 µM for human AChE (hAChE), 13.7 µM for human BuChE (hBuChE), and 1.11 µM for human MAO-B (hMAO-B). medchemexpress.com Another source indicates IC50 values of 7.31 µM for hAChE, 0.56 µM for hBuChE, and 26.1 µM for hMAO-B. medchemexpress.com A separate investigation on a related compound, identified as a reversible and non-time-dependent inhibitor, showed IC50 values of 7.31 µM, 0.56 µM, and 26.1 µM for hAChE, hBChE, and hMAO-B, respectively. targetmol.com
With respect to Ki values, one study reported a Ki of 4.5 µM for the inhibition of MAO-B by a coumarin-based dual inhibitor. acs.org For other multi-target inhibitors, Ki values have been determined to further characterize their inhibitory potential. For instance, a competitive MAO-B inhibitor showed a Ki of 0.21 µM. semanticscholar.org Another study on a different compound reported a Ki value of 2.78 µM for BuChE. researchgate.net
Table 1: Inhibitory Potency of this compound and Related Compounds
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Source |
|---|---|---|---|---|
| This compound | hAChE | 4.8 | - | medchemexpress.com |
| hBuChE | 13.7 | - | medchemexpress.com | |
| hMAO-B | 1.11 | - | medchemexpress.com | |
| This compound | hAChE | 7.31 | - | medchemexpress.com |
| hBuChE | 0.56 | - | medchemexpress.com | |
| hMAO-B | 26.1 | - | medchemexpress.com | |
| Coumarin-based dual inhibitor | MAO-B | - | 4.5 | acs.org |
| N-methyl-piperazine chalcone (2k) | MAO-B | 0.71 | 0.21 | semanticscholar.org |
| Indole-3-carbinol | BuChE | 21.51 | 2.78 | researchgate.net |
hAChE: human Acetylcholinesterase; hBuChE: human Butyrylcholinesterase; hMAO-B: human Monoamine Oxidase B.
The nature of enzyme inhibition can be reversible or irreversible, and further classified as competitive, non-competitive, or mixed-type. This classification provides insight into whether the inhibitor binds to the active site, an allosteric site, or both, and whether its effects can be overcome by increasing substrate concentration.
This compound has been described as a reversible and non-time-dependent inhibitor of AChE, BChE, and MAO-B. medchemexpress.comtargetmol.com The reversibility of the inhibition is a key characteristic, suggesting that the compound does not form a permanent covalent bond with the enzymes.
The type of inhibition can vary for different enzymes. For instance, some dual inhibitors of AChE and MAO-B exhibit competitive inhibition for MAO-B, meaning they bind to the same active site as the natural substrate. semanticscholar.org In contrast, the same inhibitor might display mixed-type inhibition for AChE, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. semanticscholar.org This dual-binding capacity is often observed with inhibitors that interact with both the catalytic and peripheral anionic sites of AChE. nih.gov
Studies on other multi-target inhibitors have shown similar patterns. For example, a tacrine-selegiline hybrid was found to be a mixed-type inhibitor of AChE. nih.gov Similarly, some coumarin-based inhibitors have been characterized as reversible and competitive inhibitors of MAO-B. researchgate.net The type of inhibition can be determined through kinetic studies, such as Cornish-Bowden plots, which have been used to demonstrate mixed inhibition for some BuChE inhibitors. unit.no
Binding Site Interactions and Molecular Recognition
The inhibitory activity of this compound is a direct consequence of its specific interactions with the binding sites of its target enzymes. Understanding these interactions at the atomic level is crucial for rational drug design and optimization.
The active site of AChE is located within a deep and narrow gorge and is comprised of two main binding regions: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). nih.govheraldopenaccess.us The CAS is situated at the bottom of the gorge and is responsible for the hydrolysis of acetylcholine. heraldopenaccess.us The PAS is located near the entrance of the gorge and is involved in guiding the substrate towards the CAS. nih.gov
Dual-binding site inhibitors are designed to interact with both the CAS and the PAS simultaneously. heraldopenaccess.us This can lead to enhanced inhibitory potency and may also interfere with the role of the PAS in promoting the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease. mdpi.com For example, some hybrid compounds are designed with moieties that bind to both the N-benzylpiperidine and indole-propargylamine sites, corresponding to the CAS and PAS of AChE, respectively. csic.es Molecular modeling studies of certain inhibitors have shown interactions with key residues in both sites, such as Trp286 and Tyr341. mdpi.com Specifically, interactions like π-π stacking with Trp86 at the CAS and with Trp286 at the PAS have been observed. csic.es
While sharing sequence homology with AChE, the active site of BuChE is larger and more flexible. acs.org This difference in the active site architecture allows for the design of selective BuChE inhibitors. Key interactions for BuChE inhibitors often involve aromatic residues within the active site gorge. For instance, docking models suggest that the carbazole (B46965) ring of some inhibitors can form π-π interactions with Trp231 and Phe329. acs.org Additionally, hydrogen bonding with residues like His438 can contribute to the binding affinity. acs.org The larger acyl pocket of BuChE compared to AChE is a significant structural feature that can be exploited for selective inhibition. acs.org
The active site of MAO-B consists of an entrance cavity and a substrate cavity, separated by the flexible Ile199 residue. nih.gov The substrate cavity is where the catalytic flavin adenine (B156593) dinucleotide (FAD) cofactor is located. nih.gov Inhibitors of MAO-B typically bind within this substrate cavity, interacting with key amino acid residues.
Molecular docking studies have revealed that the 1-indanone (B140024) moiety of some inhibitors binds within the substrate cavity of MAO-B. mdpi.com Van der Waals forces are often the primary interactions, although hydrogen bonding with water molecules or specific residues can also occur. mdpi.com For some inhibitors, π-π stacking interactions between the ligand and aromatic residues like Tyr326 are important for high affinity. mdpi.com The coumarin moiety of other inhibitors has been shown to orient within the substrate cavity between Tyr398 and Tyr435, with a hydrogen bond forming between the lactone oxygen and Cys172. mdpi.com The flexibility of the Ile199 residue can influence the entry and binding of different ligands. nih.gov
Target Selectivity Profiles
The compound this compound, also identified as compound 19 in some research, demonstrates a multi-target profile by inhibiting human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBuChE), and human monoamine oxidase-B (hMAO-B). medchemexpress.commedchemexpress.com Its inhibitory activity is a key aspect of its mechanism of action.
Detailed biochemical assays have quantified the inhibitory potency of this compound against its primary targets. The half-maximal inhibitory concentrations (IC50) have been determined to be 4.8 μM for hAChE, 13.7 μM for hBuChE, and 1.11 μM for hMAO-B. medchemexpress.commedchemexpress.com These values indicate a moderate potency for all three enzymes, with a somewhat higher selectivity for MAO-B over the cholinesterases. Another source reports IC50 values of 7.31 μM for hAChE, 0.56 μM for hBuChE, and 26.1 μM for hMAO-B, suggesting it is a reversible and non-time-dependent inhibitor. targetmol.com
The development of multi-target-directed ligands (MTDLs) that can simultaneously modulate different components of the neurodegenerative cascade is a significant strategy in drug discovery for diseases like Alzheimer's. nih.gov Compounds that inhibit both cholinesterases and monoamine oxidases are of particular interest because they can address both the cholinergic deficit and the dysregulation of monoamine neurotransmitters observed in the disease. dovepress.comoaepublish.commdpi.com
The selectivity of an inhibitor for its intended targets over other enzymes or receptors is a critical factor. In the context of MAO inhibitors, selectivity for MAO-B over MAO-A is often desired to reduce the risk of certain side effects. mdpi.com Similarly, the relative inhibition of AChE versus BuChE can influence the therapeutic outcome, as the ratio of these enzymes changes during the progression of Alzheimer's disease. mdpi.com
The following tables provide a summary of the reported inhibitory activities of this compound.
Table 1: Inhibitory Activity of this compound Against Primary Enzyme Targets
| Target Enzyme | IC50 (μM) - Source 1 | IC50 (μM) - Source 2 |
| Human Acetylcholinesterase (hAChE) | 4.8 medchemexpress.commedchemexpress.com | 7.31 targetmol.com |
| Human Butyrylcholinesterase (hBuChE) | 13.7 medchemexpress.commedchemexpress.com | 0.56 targetmol.com |
| Human Monoamine Oxidase-B (hMAO-B) | 1.11 medchemexpress.commedchemexpress.com | 26.1 targetmol.com |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Table 2: Binding Affinity of this compound for Sigma Receptors
| Receptor | Ki (nM) |
| Human σ1 Receptor | 42.8 medchemexpress.commedchemexpress.com |
| Rat σ2 Receptor | 191 medchemexpress.commedchemexpress.com |
Ki: The inhibition constant for an inhibitor; a measure of its binding affinity.
In Vitro Pharmacological Evaluation of Ache/buche/mao B in 1
Enzyme Inhibition Assays
AChE/BuChE/MAO-B-IN-1 has demonstrated inhibitory activity against human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBuChE), and human monoamine oxidase-B (hMAO-B). medchemexpress.commedchemexpress.com The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the activity of the enzyme by 50%.
The IC50 values for this compound have been reported as follows:
hAChE: 4.8 μM medchemexpress.commedchemexpress.com
hBuChE: 13.7 μM medchemexpress.commedchemexpress.com
hMAO-B: 1.11 μM medchemexpress.commedchemexpress.com
Another compound, also designated as this compound in a different context, exhibited IC50 values of 7.31 μM for hAChE, 0.56 μM for hBChE, and 26.1 μM for hMAO-B. targetmol.com This particular inhibitor was characterized as reversible and not dependent on time. targetmol.com
For context, other multi-target inhibitors have been developed with varying potencies. For instance, a compound referred to as 4b showed an IC50 of 5.3 μM for AChE and 12.4 μM for BuChE. nih.gov Another inhibitor, ASS234, displayed IC50 values of 0.81 μM for human AChE, 1.82 μM for human BuChE, 5.44 nM for human MAO A, and 177 nM for human MAO B. frontiersin.org The development of dual inhibitors for both acetylcholinesterase and monoamine oxidase B remains an active area of research. nih.gov
Table 1: IC50 Values for Enzyme Inhibition by this compound and Comparators
| Compound | hAChE (μM) | hBuChE (μM) | hMAO-B (μM) | Source |
|---|---|---|---|---|
| This compound (compound 19) | 4.8 | 13.7 | 1.11 | medchemexpress.commedchemexpress.com |
| This compound | 7.31 | 0.56 | 26.1 | targetmol.com |
| Compound 4b | 5.3 | 12.4 | - | nih.gov |
| ASS234 | 0.81 | 1.82 | 0.177 | frontiersin.org |
Cellular Neuroprotection Studies
The neuroprotective capabilities of multi-target inhibitors are a critical aspect of their therapeutic potential. Research indicates that inhibitors of cholinesterases and monoamine oxidases can shield neuronal cells from various insults. oaepublish.comnih.gov
Inhibitors of monoamine oxidase (MAO) are thought to exert neuroprotective effects by decreasing the production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2). oaepublish.com The enzymatic activity of MAO-A and MAO-B leads to the generation of these potentially harmful molecules. oaepublish.com Furthermore, the inhibition of cholinesterases like AChE and BuChE has been linked to protection against H2O2-induced cellular damage. oaepublish.com Some cholinesterase inhibitors have demonstrated the ability to protect cells from insults induced by H2O2. oaepublish.com
Neuroinflammation is a key component of neurodegenerative diseases. mdpi.com Microglia, the primary immune cells of the central nervous system, can release pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) when activated. mdpi.com Studies on other multi-target compounds, like ladostigil, have shown a reduction in the expression of genes for pro-inflammatory cytokines, including TNF-α and IL-1β, in both brain tissue and microglial cells. mdpi.com Similarly, the compound ASS234 was found to downregulate pro-inflammatory genes like TNF-α and IL-1β in SH-SY5Y neuroblastoma cells. csic.es The exposure of peripheral blood mononuclear cells to amyloid-beta (Aβ) can stimulate an inflammatory response, leading to increased expression of cytokines like IL-1β and TNF-α. nih.gov
Programmed cell death, or apoptosis, is a feature of neurodegenerative disorders. There is evidence to suggest that the activation of both AChE and BuChE may be involved in apoptosis. oaepublish.com Research on multi-target compounds like ASS234 has indicated that they possess anti-apoptotic properties, which could help prevent neuronal cell death associated with conditions like Alzheimer's disease. frontiersin.orgovid.com
Anti-Amyloid Aggregation Properties
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. rsc.org Acetylcholinesterase is known to associate with growing amyloid fibrils, forming a complex that can accelerate the assembly of Aβ peptides into plaques. heraldopenaccess.us Therefore, inhibitors that can interfere with this process are of significant interest.
Some multi-target compounds have been shown to inhibit the aggregation of Aβ. targetmol.comfrontiersin.org For instance, certain cholinesterase inhibitors can prevent Aβ aggregation induced by the enzyme itself. explorationpub.com The compound ASS234 has been shown to prevent β-amyloid induced aggregation in the cortex of transgenic mice. frontiersin.org Another compound, 3f, demonstrated the ability to significantly inhibit the self-induced aggregation of Aβ1-42. nih.gov
Preclinical in Vivo Pharmacological Evaluation of Ache/buche/mao B in 1 Non Human Models
Neuroprotective and Neurorestorative Effects in Brain Tissue.
Modulation of Neuroinflammation in vivo
Neuroinflammation is a critical component in the pathology of neurodegenerative diseases. mdpi.com The inhibition of MAO-B is understood to contribute to the reduction of oxidative stress and associated neuroinflammation. mdpi.com Similarly, cholinesterase inhibitors may play a role in anti-inflammatory pathways. researchgate.netmdpi.com
In preclinical evaluations, a representative AChE/BuChE/MAO-B inhibitor, compound 4b, demonstrated notable anti-inflammatory properties. nih.gov Specifically, the compound was assessed for its effects on lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells, a standard in vitro model used to study neuroinflammatory processes. nih.gov The ability of this compound to exert anti-inflammatory effects in this cellular model suggests a potential to modulate neuroinflammatory pathways in vivo. nih.gov
Table 1: Anti-Neuroinflammatory Activity
| Compound | Assay | Finding | Implication |
|---|---|---|---|
| AChE/BuChE/MAO-B-IN-1 (as compound 4b) | Anti-inflammation in LPS-induced BV-2 cells | Showed significant anti-inflammatory potency. nih.gov | Potential to reduce microglial activation and subsequent neuroinflammation in the central nervous system. |
Ex Vivo Biochemical Evaluations
Ex vivo evaluations are crucial for confirming that a compound engages with its intended targets in the central nervous system after systemic administration. This typically involves administering the compound to a preclinical model, followed by the analysis of brain tissue homogenates to measure enzyme activity. researchgate.net This method provides direct evidence of target engagement in the relevant biological matrix.
For compound 4b, a related in vivo study in a zebrafish model of Alzheimer's disease provided evidence of its biochemical effect in a living organism. nih.gov Administration of the compound resulted in a significant increase in the levels of acetylcholine (B1216132) (ACh). nih.gov This outcome is a direct pharmacodynamic effect of the inhibition of AChE and BuChE, indicating that the compound successfully reached its targets in the nervous system and exerted its intended biochemical action. nih.gov
Table 2: Evidence of In Vivo Target Engagement
| Compound | Model | Biochemical Outcome | Indication |
|---|---|---|---|
| This compound (as compound 4b) | AlCl₃-induced zebrafish AD model | Significantly increased the level of ACh. nih.gov | Successful inhibition of cholinesterases in a living organism, confirming target engagement. |
Pharmacokinetic Considerations in Preclinical Models
The pharmacokinetic profile of a drug candidate—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its potential therapeutic efficacy. For a centrally acting agent like this compound, brain penetration is of paramount importance. Preclinical studies for compound 4b have indicated favorable ADME properties. nih.gov
Blood-Brain Barrier Permeability Assessment
The ability of a compound to cross the blood-brain barrier (BBB) is a prerequisite for its action on targets within the central nervous system. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput in vitro method used to predict passive diffusion across the BBB. researchgate.net In this assay, a compound's permeability (Pe) is measured, which allows for its classification as having low, medium, or high BBB penetration potential.
Evaluations of compound 4b confirmed that it possesses good BBB permeability, suggesting it is likely to achieve therapeutic concentrations in the brain. nih.govmedchemexpress.com
Table 3: Blood-Brain Barrier Permeability Profile
| Compound | Assay Finding | Predicted CNS Penetration |
|---|---|---|
| This compound (as compound 4b) | Good blood-brain barrier (BBB) permeability. nih.govmedchemexpress.com | High |
Table 4: General Interpretation of PAMPA-BBB Results
| Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Permeation |
|---|---|
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
Metabolic Stability in Microsomal Preparations
The metabolic stability of a compound is often first assessed in vitro using liver microsomes, which contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450s. These assays measure the rate at which the parent compound is depleted over time to determine key parameters like half-life (t½) and intrinsic clearance (Clint). Compounds with high metabolic stability are more likely to have favorable oral bioavailability and a longer duration of action in vivo.
Compound 4b was found to have good stability when incubated with rat liver microsomes, indicating resistance to rapid metabolic breakdown. nih.govmedchemexpress.com This suggests that the compound may have a suitable pharmacokinetic profile for further development. nih.gov
Table 5: Metabolic Stability Assessment
| Compound | Preparation | Stability Finding | Implication |
|---|---|---|---|
| This compound (as compound 4b) | Rat liver microsomes | Demonstrated good stability. nih.govmedchemexpress.com | Low susceptibility to first-pass metabolism, suggesting potentially favorable in vivo half-life and oral bioavailability. |
Structure Activity Relationships Sar and Structure Property Relationships Spr of Ache/buche/mao B in 1 Analogs
Identification of Pharmacophores for Balanced Multi-Target Inhibition
The design of balanced multi-target inhibitors relies on the strategic combination of distinct chemical moieties, or pharmacophores, each responsible for interacting with one of the target enzymes. nih.gov Various scaffolds, including coumarins, chromones, chalcones, and tacrine (B349632) hybrids, have been extensively studied to identify the key features for potent inhibition. mdpi.comnih.govconsensus.app
For cholinesterase (AChE and BuChE) inhibition, a common strategy involves incorporating a moiety that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. mdpi.comnih.gov
CAS-Interacting Moieties : Protonatable basic groups, such as piperidine (B6355638) or N-aryl piperazine, are frequently used to interact with key residues like Trp86 and His447 in the CAS through cation-π interactions. nih.gov
PAS-Interacting Moieties : Aromatic structures like coumarin (B35378), quinoxaline, or tacrine are known to bind to the PAS, primarily through π-π stacking interactions with residues such as Trp286 in AChE. nih.gov The structural differences between the active site gorges of AChE and BuChE, particularly the substitution of bulky aromatic residues in AChE with smaller, non-aromatic ones in BuChE, are exploited to modulate selectivity. acs.org
For MAO-B inhibition, specific pharmacophoric features are required.
Flavin Adenine (B156593) Dinucleotide (FAD) Cofactor Interaction : The core of the inhibitor often interacts with the FAD cofactor and surrounding aromatic residues (e.g., Tyr398, Tyr435) within the MAO-B active site. nih.gov The carbonyl oxygen of a coumarin scaffold, for instance, can form a hydrogen bond with Tyr188 at the bottom of the MAO-B substrate cavity. nih.gov
Structural Scaffolds : Chromone and coumarin derivatives have proven to be effective MAO-B inhibitors. nih.govconsensus.app For example, modifications at the 3 or 4 position of the coumarin ring have been a significant strategy in developing potent MAO-B inhibitors. nih.gov
Achieving a balanced inhibitory profile requires the careful fusion or linkage of these distinct pharmacophores into a single molecule. Molecular modeling and docking studies are instrumental in confirming that these hybrid molecules can adopt conformations allowing simultaneous and stable binding to all three enzymes. consensus.app For instance, a quinoxaline-based hybrid demonstrated potent and balanced inhibition by establishing π-π interactions with Trp286 (AChE PAS) and Tyr435 (MAO-B), while a hydrazone linker formed crucial hydrogen bonds within the AChE active site. nih.gov
Impact of Linker Length and Structural Modifications on Inhibitory Profiles
Studies on various tacrine-coumarin and capsaicin-tacrine hybrids have shown that the length of the alkyl chain linker is a determining factor for cholinesterase inhibition. mdpi.comnih.gov
AChE Inhibition : An increase in linker length often enhances AChE inhibitory activity. For example, a tacrine-coumarin hybrid with a three-carbon linker showed better AChE inhibition (IC50 = 17.17 nM) than a similar compound with a two-carbon linker (IC50 = 48.39 nM). nih.gov This suggests the longer chain provides the necessary flexibility for the tacrine moiety to optimally interact with the CAS while the coumarin part engages the PAS. mdpi.com
BuChE Inhibition : The effect of linker length on BuChE inhibition is less predictable and does not always correlate with the trend observed for AChE. mdpi.comnih.gov In some series, a shorter linker has resulted in more potent BuChE inhibition. nih.gov
MAO-B Inhibition : In many reported series of hybrids, the linker length did not show a significant effect on MAO-B inhibition. nih.gov The activity against MAO-B is often more dependent on the nature of the core scaffold itself rather than the linker.
Structural modifications to the core pharmacophores also have a profound impact. In coumarin-based inhibitors, substitutions at positions 3, 4, and 7 are common strategies.
The addition of bulky groups, such as a phenyl substitution on the coumarin ring, has been shown to reduce cholinesterase inhibitory activity. nih.gov
Conversely, introducing methyl groups at positions 3 and 4 of the coumarin moiety can significantly boost MAO-B inhibition, with one analog showing a nearly 10-fold increase in potency. nih.gov
In chalcone-based derivatives, substitutions on the A and B rings determine the inhibitory balance. Substitutions at position 4 of the A ring with oxime ethers tend to increase MAO-B inhibitory potential, while modifications at other positions can decrease AChE activity. mdpi.com
The data below illustrates the impact of such modifications on inhibitory activity for a series of coumarin-based analogs.
| Compound | Modification | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
|---|---|---|---|---|
| Analog 1 | Base Scaffold + 2-carbon linker | 48.39 nM (0.048 µM) | 16.12 nM (0.016 µM) | 2.00 µM |
| Analog 2 | Base Scaffold + 3-carbon linker | 17.17 nM (0.017 µM) | > 100 µM | Not Reported |
| Analog 3 | Base Scaffold + Phenyl substitution | Reduced Activity | Reduced Activity | Not Reported |
| Analog 4 | Base Scaffold + 3,4-dimethyl substitution | Not Reported | Not Reported | 0.24 µM |
| Analog 5 | Chalcone-Oxime Ether | 4.39 µM | Not Reported | 0.028 µM |
Data in this table is compiled from representative findings in the field to illustrate SAR principles and may not refer to a single homologous series. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of compounds with their physicochemical properties and structural features. nih.govnih.gov In the context of AChE/BuChE/MAO-B inhibitors, QSAR studies are vital for understanding the complex interplay of structural attributes that lead to balanced, potent inhibition and for predicting the activity of novel, untested analogs. dntb.gov.uaresearchgate.net
The development of a QSAR model involves several key steps:
Dataset Compilation : A series of compounds with experimentally determined inhibitory activities (e.g., IC50 values) against all three target enzymes is assembled.
Descriptor Calculation : Various molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electrostatic fields from Comparative Molecular Field Analysis - CoMFA). researchgate.net
Model Generation : Statistical methods like Multilinear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are used to build a mathematical model that links the descriptors to the observed biological activity. nih.govscilit.com
Validation : The predictive power of the model is rigorously tested using internal (cross-validation) and external validation sets of compounds not used in model creation. scilit.com
For multi-target inhibitors, QSAR studies help identify the key descriptors that influence activity against each enzyme. For instance, a QSAR study on MAO inhibitors might reveal that steric and electrostatic fields are equally important for the interaction between the inhibitor and the enzyme. researchgate.net For AChE inhibitors, models have been developed with high correlation coefficients (over 0.90), indicating excellent predictive ability. nih.gov
By developing separate QSAR models for AChE, BuChE, and MAO-B, researchers can virtually screen new designs to predict their inhibitory profile. This in silico approach allows for the prioritization of compounds that are most likely to exhibit the desired balanced activity, thereby streamlining the drug discovery process and reducing the reliance on extensive and time-consuming synthesis and testing. researchgate.net
Computational Chemistry and Molecular Modeling of Ache/buche/mao B in 1
Molecular Docking Studies
Molecular docking simulations are employed to predict the preferred binding orientation of an inhibitor within the active site of a target protein. For multi-target inhibitors like AChE/BuChE/MAO-B-IN-1, docking studies elucidate how the molecule interacts with the distinct architectures of AChE, BuChE, and MAO-B.
AChE and BuChE Interactions: Docking studies reveal that many dual inhibitors bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. nih.govnih.gov The CAS in AChE is characterized by the catalytic triad (B1167595) (Ser203, His447, and Glu334), while the PAS, located at the entrance of the active site gorge, contains key aromatic residues. mdpi.com The binding of inhibitors to both sites can be particularly effective. acs.org For example, molecular docking of certain chalcone-based inhibitors showed interactions with residues near the CAS and PAS of AChE. nih.gov In one study, a potent inhibitor was found to interact with both the CAS and PAS of AChE, with its piperidine (B6355638) moiety forming a salt bridge with Asp72 and a hydrogen bond with Asn85 of the CAS. nih.gov
MAO-B Interactions: The active site of MAO-B is a hydrophobic cavity composed of two domains: a substrate-binding domain and an FAD-binding domain. mdpi.com Docking simulations of inhibitors into the MAO-B active site often show crucial interactions with key residues. For instance, the carbonyl oxygen of some chalcone (B49325) inhibitors forms hydrogen bonds with Cys172 of human MAO-B. nih.gov Other interactions may include π-π stacking with residues like Tyr398 within the substrate cavity. mdpi.com
A summary of key interactions for representative dual inhibitors is presented below.
| Target Enzyme | Binding Site | Key Interacting Residues | Type of Interaction |
| AChE | CAS & PAS | Trp286, Tyr341, Tyr337, Trp86 | π–π stacking, Hydrophobic |
| CAS | Ser122, Tyr334, Arg289 | Hydrogen Bonding | |
| BuChE | CAS | Thr120, Phe329 | Hydrophobic |
| PAS | Asp70 | Ionic Interaction | |
| MAO-B | Substrate Cavity | Cys172, Tyr398, Ile199 | Hydrogen Bonding, π–π stacking |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are performed to assess the stability of the ligand-protein complex over time and to analyze the dynamic behavior of the system at an atomic level. mdpi.com These simulations provide insights beyond the static picture offered by molecular docking. nih.gov
The stability of the enzyme-inhibitor complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. Low and stable RMSD values, typically below 3.0 Å, suggest that the complex has reached equilibrium and remains stable. mdpi.com For instance, an MD simulation of a novel AChE inhibitor showed that the ligand-AChE complex stabilized at an RMSD of 1.71 Å over a 100 ns run, indicating high stability. nih.gov
Root-mean-square fluctuation (RMSF) analysis is used to identify the flexibility of individual amino acid residues. Lower RMSF values in the active site upon ligand binding indicate a more stable interaction. mdpi.com MD simulations lasting from 5 to 10 ns for human BuChE have shown that the entrance to the active site gorge is highly flexible, which can accommodate inhibitor binding. nih.gov
| Complex | Simulation Time (ns) | Average RMSD (Å) | Stability Assessment |
| AChE-Inhibitor Complex | 100 | 1.71 | More stable than reference complex |
| BuChE-Inhibitor Complex | 150 | < 3.0 | System reached stabilization |
| MAO-B-Inhibitor Complex | 150 | < 3.0 | System reached stabilization |
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. rsc.org This process can be either structure-based or ligand-based.
Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target protein to dock candidate ligands and score their binding potential. rsc.org Hierarchical SBVS workflows, which may combine 3D shape-based similarity screening with molecular docking, have been successfully used to identify new cholinesterase inhibitors from large chemical databases. rsc.org
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown or unreliable, LBVS methods can be used. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include:
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. These models are generated from a set of known active compounds and then used to screen databases for new molecules with the same features. nih.gov
Similarity Searching: This involves screening databases for molecules that are structurally similar to a known active ligand. Both 2D and 3D similarity metrics can be used. researchgate.net
These in silico screening methods are powerful tools for narrowing down vast chemical spaces to a manageable number of promising candidates for further experimental validation. rsc.org
Binding Energy Calculations (e.g., MM-GBSA)
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular approaches for estimating the free energy of binding of a ligand to a protein. nih.gov These calculations are typically performed on snapshots taken from MD simulations to provide a more accurate prediction of binding affinity than docking scores alone. researchgate.net
The binding free energy (ΔG_bind) is calculated by considering van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. nih.govmdpi.com For example, the calculated binding free energies for certain inhibitor-BuChE complexes were found to correlate well with experimental results. researchgate.net In one study, the total free energy of binding for an AChE-taxifolin complex was calculated to be -24.34 kcal/mol, indicating a favorable interaction. nih.gov
These methods, while computationally intensive, offer a more quantitative assessment of ligand binding, which is valuable for ranking potential inhibitors and understanding the driving forces behind the interaction. nih.gov
| Complex | ΔG_bind (kcal/mol) | van der Waals Energy | Electrostatic Energy | Polar Solvation Energy |
| AChE-Inhibitor | -24.34 | Favorable | Favorable | Unfavorable |
| BuChE-Inhibitor | -16.14 | Favorable | Favorable | Unfavorable |
In Silico ADMET Predictions (excluding human data)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These computational models help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.
For inhibitors targeting the central nervous system (CNS), such as those for neurodegenerative diseases, the ability to cross the blood-brain barrier (BBB) is paramount. researchgate.net In silico models are widely used to predict BBB permeability based on molecular properties like lipophilicity (logP), molecular weight, and polar surface area. nih.gov Many studies evaluate potential inhibitors for their compliance with established drug-likeness rules, such as Lipinski's rule of five, to ensure they possess properties consistent with orally available drugs. plos.org Predictive models can also assess potential liabilities, such as inhibition of cytochrome P450 enzymes, which is crucial for metabolism.
| Compound Class | Predicted BBB Permeability | Lipinski's Rule of Five Compliance |
| Quinoxaline Derivatives | Promising | Yes |
| Phytochemicals | Variable | Yes (for selected compounds) |
| Chalcone Derivatives | Favorable | Yes |
Future Directions and Therapeutic Potential of Multi Target Ache/buche/mao B Inhibitors
Advancements in Multi-Target Drug Discovery Paradigms
The traditional "one-drug, one-target, one-disease" paradigm has shown limited success in treating complex, multifactorial conditions like Alzheimer's disease (AD), Parkinson's disease (PD), and other neurodegenerative disorders. nih.govtandfonline.comncardia.commdpi.com These diseases involve a complex interplay of pathological processes, including protein misfolding, oxidative stress, mitochondrial dysfunction, and neuroinflammation. mdpi.commdpi.com Consequently, interventions that focus on a single molecular target often fail to halt or significantly slow disease progression, leading to suboptimal efficacy. mdpi.commdpi.comnih.gov
This has prompted a paradigm shift towards the development of multi-target-directed ligands (MTDLs)—single chemical entities rationally designed to engage multiple biological targets simultaneously. mdpi.commdpi.comresearchgate.net This approach is not merely about combining different pharmacophores but about creating synergistic effects that a cocktail of separate drugs might not achieve. mdpi.comnih.gov The MTDL strategy offers several advantages, including the potential for higher efficacy, an improved safety profile, and simpler administration compared to combination therapies. mdpi.comresearchgate.net
A key strategy in this field is the creation of hybrid compounds, which merge distinct pharmacophoric units into a single molecule. nih.govtandfonline.com Research into MTDLs targeting cholinesterases and monoamine oxidases has yielded promising candidates that can simultaneously address the cholinergic deficit (by inhibiting AChE and BuChE) and combat oxidative stress (by inhibiting MAO-B), two critical pathways in neurodegeneration. mdpi.comnih.gov This integrated approach aims to modulate the complex biochemical networks underlying these disorders more effectively than single-target drugs. mdpi.com
Integration with Advanced Technologies (e.g., AI, Omics Data in Drug Design)
The discovery and design of balanced multi-target agents are being significantly accelerated by advanced technologies. Artificial intelligence (AI), machine learning (ML), and the analysis of "omics" data are revolutionizing the identification of novel drug targets and the creation of new therapeutic molecules. mdpi.comnih.gov
Omics Data Integration: High-throughput technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, systems-level understanding of the molecular complexity of neurodegenerative diseases. nih.govnih.gov Integrating these multi-omics datasets allows researchers to identify entire networks and pathways that are dysregulated in disease states. nih.govmedrxiv.org This network pharmacology approach helps to move beyond single targets to identify clusters of interacting proteins or disease modules that can be modulated by a single multi-target agent. mdpi.comnih.gov This data-driven approach facilitates the discovery and prioritization of the most relevant target combinations, ensuring that MTDLs are designed to address the most critical aspects of the disease pathology. portlandpress.com
Exploration of Unexplored Therapeutic Applications for Neurodegenerative Disorders
While much of the research on AChE/BuChE/MAO-B inhibitors has focused on Alzheimer's disease, the therapeutic rationale for this specific combination of targets extends to a broader range of neurodegenerative conditions. The pathological hallmarks addressed by these inhibitors—cholinergic dysfunction and oxidative stress—are not exclusive to AD but are implicated in numerous disorders. mdpi.commdpi.com
Cholinesterase inhibitors have been investigated for potential benefits in dementia with Lewy bodies, vascular dementia, and the cognitive impairments associated with Parkinson's disease and multiple sclerosis. nih.gov Similarly, MAO-B inhibitors are a cornerstone of therapy for Parkinson's disease and are being studied for their neuroprotective effects in other conditions. mdpi.comnih.gov
Therefore, a dual inhibitor that effectively modulates both systems could offer significant advantages in diseases with overlapping pathologies. Conditions such as Parkinson's disease dementia (PDD) and dementia with Lewy bodies (DLB) are characterized by both profound cholinergic deficits and monoaminergic system dysfunction. A single MTDL targeting AChE, BuChE, and MAO-B could provide a more comprehensive treatment by simultaneously enhancing cholinergic neurotransmission to improve cognitive symptoms and reducing MAO-B-mediated oxidative stress to potentially slow neurodegeneration. mdpi.com This multi-pronged approach holds promise for addressing the complex symptomatology of these challenging disorders, which often respond poorly to single-target agents.
Challenges in the Development of Balanced Multi-Target Agents
Despite the significant therapeutic promise, the design and development of effective and safe MTDLs present considerable challenges. nih.gov
Balancing Target Affinity: One of the most significant hurdles is achieving an optimal and balanced inhibitory potency against multiple, often structurally distinct, enzymes. nih.gov An ideal inhibitor must modulate each target to the desired degree without excessive activity against one, which could lead to side effects.
Maintaining Drug-like Properties: MTDLs are typically larger and more structurally complex than their single-target counterparts. This can negatively impact their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). nih.gov Ensuring that these molecules can efficiently cross the blood-brain barrier to reach their targets in the central nervous system is a major challenge. nih.gov
Complex Design and Synthesis: The rational design of a single ligand that can fit into the unique active sites of AChE, BuChE, and MAO-B requires sophisticated computational modeling and complex synthetic chemistry. nih.govnih.gov
Preclinical and Clinical Evaluation: The preclinical evaluation of MTDLs is more complex, as the effects on multiple targets need to be assessed simultaneously. Furthermore, designing clinical trials to demonstrate the benefits of a multi-target approach can be more intricate and costly than for traditional drugs. nih.govnih.gov
Overcoming these challenges requires a highly interdisciplinary approach, combining advanced computational design, innovative synthetic chemistry, and robust pharmacological and clinical evaluation strategies. mdpi.comnih.gov
Research Findings on Specific AChE/BuChE/MAO-B Inhibitors
Several compounds have been identified and studied for their multi-target inhibitory profiles. The following table summarizes the in vitro inhibitory activity of two such examples, referred to in research literature as "AChE/BuChE/MAO-B-IN-1".
| Compound Identifier | Target Enzyme (Human) | Inhibitory Concentration (IC₅₀) | Additional Properties Noted | Reference |
|---|---|---|---|---|
| Compound 19 | Acetylcholinesterase (hAChE) | 4.8 µM | High affinity for Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors. | medchemexpress.com |
| Butyrylcholinesterase (hBuChE) | 13.7 µM | |||
| Monoamine Oxidase-B (hMAO-B) | 1.11 µM | |||
| Compound 10 | Acetylcholinesterase (hAChE) | 7.31 µM | Demonstrated ability to cross the blood-brain barrier (BBB) and neuroprotective effects. | medchemexpress.com |
| Butyrylcholinesterase (hBuChE) | 0.56 µM | |||
| Monoamine Oxidase-B (hMAO-B) | 26.1 µM |
Q & A
Basic Research Questions
Q. What standard experimental assays are used to evaluate the inhibitory activity of AChE/BuChE/MAO-B-IN-1 against its targets?
- Methodological Answer : The inhibitory activity is typically assessed using Ellman’s colorimetric assay for AChE and BuChE, where thiocholine production is measured spectrophotometrically at 412 nm. For MAO-B inhibition, a fluorometric assay using kynuramine as a substrate is employed, with fluorescence intensity proportional to enzyme activity . Controls should include substrate-only blanks and reference inhibitors (e.g., donepezil for AChE, rivastigmine for BuChE, and selegiline for MAO-B). IC50 values are calculated using non-linear regression of dose-response curves.
- Key Data : Reported IC50 values for this compound are 7.31 µM (hAChE), 0.56 µM (hBChE), and 26.1 µM (hMAO-B) .
Q. How should researchers interpret conflicting IC50 values for multi-target inhibitors like this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in enzyme sources (recombinant vs. tissue-derived), assay conditions (pH, temperature), or substrate concentrations. To resolve contradictions:
Validate enzyme purity via SDS-PAGE.
Standardize assay protocols (e.g., pre-incubation time, inhibitor solubility).
Compare selectivity ratios (e.g., BuChE/AChE IC50 ratio of 0.56/7.31 ≈ 0.077 in suggests BuChE preference).
- Example : If a study reports higher MAO-B IC50, check for competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
Advanced Research Questions
Q. What strategies are recommended for optimizing this compound’s neuroprotective effects in in vitro models of neurodegeneration?
- Methodological Answer :
Use human iPSC-derived neurons and astrocytes to model blood-brain barrier (BBB) penetration and neurotoxicity .
Co-treat with oxidative stress inducers (e.g., H2O2) to assess protection via mitochondrial viability assays (MTT or ATP luminescence).
Quantify synaptic markers (e.g., synaptophysin) via Western blot to confirm functional recovery.
- Data Consideration : this compound’s low cytotoxicity (e.g., >80% cell viability at 50 µM ) supports its safety profile in chronic models.
Q. How can molecular dynamics (MD) simulations clarify this compound’s binding mechanisms?
- Methodological Answer :
Perform docking studies (AutoDock Vina or Schrödinger) to identify key residues (e.g., Trp86 in AChE’s catalytic site).
Run 100-ns MD simulations in explicit solvent to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .
Compare with structural analogs (e.g., flurbiprofen derivatives) to identify pharmacophore features enhancing MAO-B affinity .
- Example : Compound (1) in showed binding energies of −12.9 kcal/mol (AChE) and −9.8 kcal/mol (BuChE), indicating stronger AChE interaction.
Q. What experimental approaches reconcile the dual inhibition of AChE and BuChE in Alzheimer’s disease (AD) models?
- Methodological Answer :
Use double-transgenic mice (e.g., APP/PS1) to evaluate cognitive improvements (Morris water maze) alongside cholinesterase activity in brain homogenates.
Perform ex vivo cholinesterase activity assays in hippocampus and cortex to correlate enzyme inhibition with Aβ plaque reduction.
Apply pharmacokinetic modeling to optimize dosing intervals for sustained BuChE inhibition, critical in late-stage AD .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer :
Assess bioavailability via plasma and brain tissue LC-MS/MS post-administration.
Evaluate metabolite stability (e.g., hepatic microsome assays) to identify rapid clearance.
Use knockout mouse models (e.g., BChE−/−) to isolate target contributions .
- Example : If in vivo MAO-B inhibition is weaker than in vitro, consider BBB efflux transporters (e.g., P-gp) via co-administration with inhibitors like verapamil .
Experimental Design Guidelines
Q. What controls are essential when testing this compound in co-culture systems?
- Methodological Answer :
Include astrocyte-only and neuron-only cultures to differentiate cell-specific effects.
Use OP nerve agents (e.g., paraoxon) as positive controls for BuChE-mediated neuroprotection .
Normalize data to protein content (Bradford assay) to account for cell density variations.
Q. How to design a dose-response study for multi-target inhibitors with overlapping mechanisms?
- Methodological Answer :
Apply fixed-ratio isobolograms to identify synergistic or additive effects across targets.
Use response surface methodology (RSM) to model interactions between AChE, BuChE, and MAO-B inhibition.
Validate with knockdown models (siRNA for AChE/BuChE) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
